SB1317

Übersicht

Beschreibung

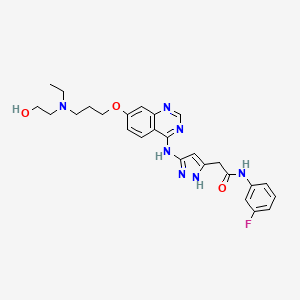

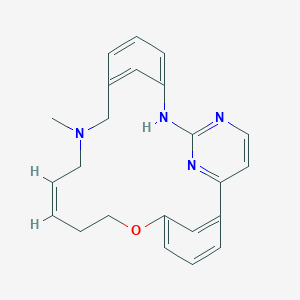

Zotiraciclib, also known as TG02, is a potent oral spectrum selective kinase inhibitor for the treatment of cancer . It was discovered in Singapore by S*BIO Pte Ltd and falls under the category of small molecule macrocycles . It crosses the blood-brain barrier and acts by depleting Myc through the inhibition of cyclin-dependent kinase 9 (CDK9) .

Molecular Structure Analysis

The chemical formula of Zotiraciclib is C23H24N4O . Its molecular weight is 372.46 . The CAS number is 937270-47-8 .Chemical Reactions Analysis

Zotiraciclib has been shown to have anti-glioma effects through transcriptional suppression, mitochondrial dysfunction, and adenosine 5’-triphosphate (ATP) reduction in glioblastoma . It is orally administered and likely penetrates the blood-brain barrier (BBB) .Physical and Chemical Properties Analysis

Zotiraciclib has a molecular weight of 372.46 . Its CAS number is 937270-47-8 .Wissenschaftliche Forschungsanwendungen

Glioblastoma Multiforme (GBM) Therapie

Als ein Zyklinkinase-abhängiger Kinase 9 (CDK9) -Inhibitor wurde Zotiraciclib in klinischen Phase-1b-Studien zur Behandlung von GBM untersucht. Es wirkt durch die Depletion von Myc, einem Faktor, der in vielen Krebsarten überexprimiert ist, darunter 80% der Glioblastome .

Diffuse intrinsische Pontine Glioma (DIPG) Behandlung

Zotiraciclib wird auch als potenzielle Behandlung für DIPG entwickelt, eine seltene pädiatrische Krebserkrankung. Diese Form von Hirntumor ist durch Myc-Überexpression gekennzeichnet, und die Fähigkeit von Zotiraciclib, die Blut-Hirn-Schranke zu überwinden, macht es zu einem vielversprechenden Kandidaten für die Behandlung .

Pharmakokinetische und Pharmakogenomische Profilierung

Die pharmakokinetischen und pharmakogenomischen Profile der Verbindung wurden in klinischen Studien aufgenommen, um ihren Metabolismus und ihre Interaktion mit anderen Medikamenten zu verstehen. Bemerkenswerterweise wurde der CYP1A2_5347T>C-Polymorphismus mit einem höheren AUC-inf-Wert in Verbindung gebracht, was auf ein Potenzial für eine personalisierte Dosierung von Zotiraciclib hindeutet .

Myc-Überexpression bei verschiedenen Krebsarten

Der Wirkmechanismus von Zotiraciclib beinhaltet die Hemmung von CDK9, was zur Depletion von Myc führt. Da Myc-Überexpression ein bekannter Faktor bei verschiedenen Krebsarten ist, hat Zotiraciclib ein breites Anwendungspotenzial in der Onkologie, das über Hirntumoren hinausgeht .

Orphan-Drug-Zulassung

Die US-amerikanische Food and Drug Administration (FDA) und die Europäische Arzneimittel-Agentur (EMA) haben Zotiraciclib die Orphan-Drug-Zulassung für die Behandlung von Gliomen erteilt, was seine Bedeutung bei der Behandlung seltener Krankheiten unterstreicht .

Kombinationstherapie

Das Potenzial der Verbindung für die Kombinationstherapie wurde untersucht, insbesondere wie sie mit anderen Chemotherapeutika wie Temozolomid kombiniert werden kann, um die Behandlungseffizienz zu verbessern .

Neutropenie-Management

Klinische Studien haben festgestellt, dass die durch Zotiraciclib induzierte Neutropenie ausgeprägt, aber meist vorübergehend sein kann. Dieser Befund ist entscheidend für die Patientenversorgung während der Behandlung, da er nahelegt, dass eine engmaschige Überwachung anstelle einer Absetzung der Behandlung ausreichen kann .

Wirkmechanismus

Target of Action

Zotiraciclib primarily targets Cyclin-dependent kinase 9 (CDK9) , Tyrosine-protein kinase Fyn , and Tyrosine-protein kinase Lck . It also inhibits CDK2 , JAK2 , and FLT3 with IC50s of 13, 73, and 56 nM, respectively . These targets play crucial roles in cell cycle regulation and signal transduction pathways, making them valuable targets for cancer therapy.

Mode of Action

Zotiraciclib acts by inhibiting its targets, thereby disrupting their normal functions. The inhibition of CDK9, for instance, leads to the depletion of Myc, a protein often overexpressed in many cancers . This disruption of normal cellular processes can lead to the death of cancer cells.

Biochemical Pathways

The inhibition of CDK9 by Zotiraciclib affects the transcriptional elongation of short-lived antiapoptotic proteins such as Mcl-1 and XIAP, leading to the induction of apoptosis in cancer cells . The inhibition of JAK2 and FLT3 can disrupt various signaling pathways, further contributing to the anti-cancer effects of Zotiraciclib .

Pharmacokinetics

Zotiraciclib exhibits moderate to high systemic clearance, high volume of distribution (> 0.6 L/kg), and oral bioavailability of 24%, ∼ 4 and 37% in mice, rats, and dogs, respectively . It also shows extensive tissue distribution in mice . Zotiraciclib is mainly metabolized by CYP3A4 and CY1A2 .

Result of Action

The inhibition of its targets and the subsequent disruption of cellular processes lead to the effective inhibition of cancer cell proliferation . For instance, Zotiraciclib has shown significant tumor growth inhibition (TGI) in in vivo studies .

Action Environment

The action of Zotiraciclib can be influenced by various environmental factors. For example, its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of brain cancers . Furthermore, its metabolic stability may vary across species, being more stable in human and dog liver microsomes compared to mouse and rat .

Safety and Hazards

Zotiraciclib is safe in patients with recurrent high-grade astrocytomas . Zotiraciclib-induced neutropenia can be profound but mostly transient, warranting close monitoring rather than treatment discontinuation . Once validated, polymorphisms predicting drug metabolism may allow personalized dosing of Zotiraciclib .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Zotiraciclib plays a crucial role in biochemical reactions by inhibiting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9 . It also inhibits Janus kinase 2 (JAK2) and fms-like tyrosine kinase 3 (FLT3) . The inhibition of CDK9 by Zotiraciclib leads to the depletion of short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in glioblastoma . This inhibition prevents the phosphorylation of RNA polymerase II, thereby affecting transcription and cell cycle progression .

Cellular Effects

Zotiraciclib has significant effects on various types of cells and cellular processes. It induces glioblastoma cell death and demonstrates synergistic anti-glioma effects when combined with temozolomide . Zotiraciclib influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells that overexpress CDKs, JAK2, and FLT3 . It also affects cell signaling pathways, gene expression, and cellular metabolism by targeting multiple survival pathways in glioblastoma .

Molecular Mechanism

The molecular mechanism of Zotiraciclib involves its binding interactions with biomolecules and enzyme inhibition. Zotiraciclib binds to and inhibits CDK subtypes, JAK2, and FLT3 . It also inhibits, to a lesser extent, TYK2, TYRO3, STAT5, and P38delta . The inhibition of CDK9 by Zotiraciclib prevents the phosphorylation of RNA polymerase II, leading to a decrease in the transcription of genes essential for cell survival and proliferation . This results in the depletion of short-lived survival proteins such as c-MYC and MCL-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zotiraciclib change over time. Zotiraciclib-induced neutropenia can be profound but mostly transient, with a significant decrease in absolute neutrophil count and neutrophil reactive oxygen species production occurring 12–24 hours after an oral dose . Both parameters recover by 72 hours . The stability and degradation of Zotiraciclib in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Zotiraciclib vary with different dosages in animal models. The maximum tolerated dose (MTD) of Zotiraciclib combined with temozolomide was determined to be 250 mg in both dose-dense and metronomic schedules . Dose-limiting toxicities included neutropenia, diarrhea, elevated liver enzymes, and fatigue . At higher doses, Zotiraciclib-induced neutropenia can be profound but mostly transient .

Metabolic Pathways

Zotiraciclib is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2 . The inhibition of CDK9 by Zotiraciclib affects metabolic pathways by preventing the phosphorylation of RNA polymerase II, leading to a decrease in the transcription of genes essential for cell survival and proliferation . This results in the depletion of short-lived survival proteins such as c-MYC and MCL-1 .

Transport and Distribution

Zotiraciclib is transported and distributed within cells and tissues by crossing the blood-brain barrier . It has a high protein binding rate of over 99% . The transporters or binding proteins that Zotiraciclib interacts with have not been extensively studied, but its localization and accumulation within cells and tissues are influenced by its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of Zotiraciclib involves its distribution within the nucleus, where it inhibits CDK9 and prevents the phosphorylation of RNA polymerase II . This inhibition affects the transcription of genes essential for cell survival and proliferation . The targeting signals or post-translational modifications that direct Zotiraciclib to specific compartments or organelles have not been extensively studied .

Eigenschaften

IUPAC Name |

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBAJLGYBMTJCY-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587492 | |

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937270-47-8 | |

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

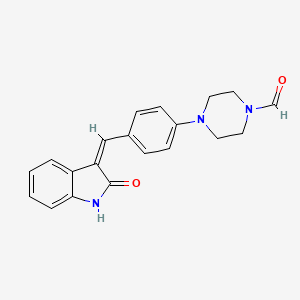

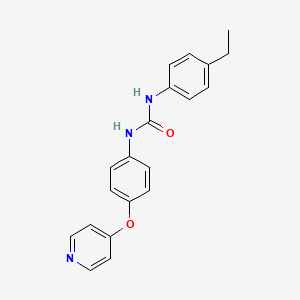

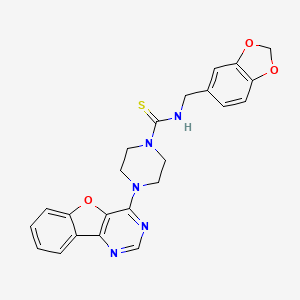

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)